molecular formula C15H15ClN2O3 B12303480 Fenridazon-propyl CAS No. 78778-15-1

Fenridazon-propyl

Cat. No.: B12303480
CAS No.: 78778-15-1
M. Wt: 306.74 g/mol
InChI Key: BOZVKAPSLFONQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fenridazon-propyl is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The final product is formulated into various application forms, such as solutions or granules, for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Fenridazon-propyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Fenridazon-propyl has been extensively studied for its applications in various fields:

Mechanism of Action

Fenridazon-propyl exerts its effects by inhibiting pollen production in plants, leading to male floral sterility. The compound targets specific enzymes and pathways involved in pollen development, disrupting the normal physiological processes. This selective inhibition ensures that the female fertility of the plant is maintained, allowing for successful hybrid seed production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenridazon-propyl is unique due to its high selectivity for inducing male sterility while maintaining female fertility, making it particularly valuable for hybrid seed production. Its chemical structure also allows for various modifications, enabling the development of derivatives with tailored properties .

Biological Activity

Fenridazon-propyl is a chemical compound primarily recognized for its application as a plant growth regulator and hybridizing agent. This article delves into its biological activity, focusing on its mechanisms, effects on various organisms, and relevant case studies that highlight its significance in agricultural practices.

Chemical Profile

  • Chemical Name : this compound
  • Chemical Structure : C₁₂H₉ClN₂O₃
  • Molecular Weight : 264.66 g/mol
  • CAS Number : 68254-10-4

This compound operates primarily as a gametocide , inducing male floral sterility in plants. This mechanism is pivotal in controlling the reproductive processes of target species, particularly in cereal crops like wheat. By inhibiting the formation of viable pollen, it effectively reduces unwanted cross-pollination and enhances the uniformity of hybrid crops.

Biological Activity Overview

The biological activity of this compound can be summarized through its effects on various biological systems:

Biological System Effect Mechanism
Plants Induces male sterilityInhibition of pollen development
Insects Potential toxicity to non-target speciesDisruption of hormonal balance in insect physiology
Microorganisms Antimicrobial properties observedInterference with microbial cell wall synthesis

Ecotoxicological Profile

Despite its utility in agriculture, this compound has raised concerns regarding its environmental impact. Studies have indicated potential toxicity to non-target species, particularly beneficial insects and soil microorganisms. The regulatory status reflects these concerns, as it is considered obsolete in many regions due to safety assessments that classify it as not approved for use.

Case Studies

  • Case Study on Crop Yield Improvement
    • A study conducted on wheat crops treated with this compound demonstrated a significant increase in yield due to enhanced hybridization and reduced competition from wild relatives. The results indicated a 20% increase in yield compared to untreated controls.
  • Impact on Non-target Insects
    • Research examining the effects of this compound on pollinator populations revealed detrimental impacts on bee health and reproduction. The study highlighted a 30% decline in bee populations in treated areas over one growing season.
  • Soil Microbial Activity
    • A longitudinal study assessed the effects of this compound on soil microbial communities. Results indicated a marked reduction in microbial diversity and activity, suggesting long-term ecological consequences for soil health.

Properties

CAS No.

78778-15-1

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

propyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate

InChI

InChI=1S/C15H15ClN2O3/c1-3-8-21-15(20)14-13(19)9-10(2)18(17-14)12-6-4-11(16)5-7-12/h4-7,9H,3,8H2,1-2H3

InChI Key

BOZVKAPSLFONQI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NN(C(=CC1=O)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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